2-Methyl-3-phenyl-5-propylfuran
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Overview
Description
2-Methyl-3-phenyl-5-propylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propylfuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can efficiently form carbon-carbon bonds between aryl halides and organoboron compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-propylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-Methyl-3-phenyl-5-propylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-propylfuran depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylfuran: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
3-Phenyl-5-propylfuran: Lacks the methyl group, potentially altering its properties.
2-Methyl-5-propylfuran: Lacks the phenyl group, which can influence its interactions with other molecules.
Uniqueness
2-Methyl-3-phenyl-5-propylfuran’s combination of methyl, phenyl, and propyl substituents gives it a unique set of properties that distinguish it from other furans
Properties
CAS No. |
88928-41-0 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-3-phenyl-5-propylfuran |
InChI |
InChI=1S/C14H16O/c1-3-7-13-10-14(11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
ZBVRUYSZSAWETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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